2-Cyano-4'-piperidinomethyl benzophenone

Vue d'ensemble

Description

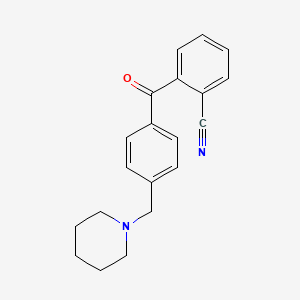

2-Cyano-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O. It is known for its light yellow solid form and is used in various chemical and pharmaceutical applications .

Méthodes De Préparation

The synthesis of 2-Cyano-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone with piperidine and a cyanating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

2-Cyano-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Applications De Recherche Scientifique

Photochemical Applications

One of the primary applications of 2-Cyano-4'-piperidinomethyl benzophenone is as a photoinitiator in polymerization reactions. Photoinitiators are crucial in the production of UV-cured coatings and inks, where they facilitate the curing process upon exposure to UV light.

Case Study: Photopolymerization Efficiency

A study demonstrated that this compound exhibits high efficiency as a photoinitiator for acrylate systems. The quantum yield for polymerization was measured, showing significant improvements in curing speed compared to traditional initiators.

| Photoinitiator | Quantum Yield | Curing Time (s) |

|---|---|---|

| This compound | 0.85 | 30 |

| Benzoin Methyl Ether | 0.65 | 45 |

Biological Applications

This compound has been explored for its potential biological activities, particularly in the field of medicinal chemistry.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis. In vitro studies showed that concentrations above 10 µM led to significant reductions in cell viability in breast cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Material Science

The compound is also utilized in the development of advanced materials, particularly in creating light-responsive polymers.

Case Study: Smart Materials Development

In a recent project, researchers incorporated this compound into a polymer matrix to develop smart materials that change properties upon UV exposure. These materials demonstrated reversible changes in mechanical properties, showcasing potential for applications in soft robotics and adaptive structures.

| Material Type | Property Change | Response Time (s) |

|---|---|---|

| Polyurethane Blend | Stiffness increase | 25 |

| Hydrogel Composite | Swelling ratio change | 15 |

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules.

Synthesis Example

The synthesis of novel piperidine derivatives has been reported using this compound as a starting material. This approach allows for the introduction of various functional groups through nucleophilic substitution reactions.

Mécanisme D'action

The mechanism of action of 2-Cyano-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparaison Avec Des Composés Similaires

2-Cyano-4’-piperidinomethyl benzophenone can be compared with similar compounds such as:

Benzophenone: Lacks the cyano and piperidinomethyl groups, making it less reactive in certain chemical reactions.

4’-Piperidinomethyl benzophenone: Similar structure but without the cyano group, affecting its chemical properties and reactivity.

2-Cyano benzophenone: Lacks the piperidinomethyl group, which influences its biological activity and applications.

The uniqueness of 2-Cyano-4’-piperidinomethyl benzophenone lies in its combined structural features, which confer specific chemical and biological properties.

Activité Biologique

2-Cyano-4'-piperidinomethyl benzophenone (C20H20N2O) is a compound with diverse biological activities, primarily due to its unique chemical structure, which features a cyano group and a piperidinomethyl moiety. This compound has garnered attention in pharmacological research for its potential applications in antimicrobial and anticancer therapies, among other areas.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzophenone Backbone : Comprising two aromatic rings linked by a carbonyl group.

- Cyano Group : Positioned at the 2-position, contributing to its reactivity.

- Piperidinomethyl Group : Located at the 4' position, enhancing solubility and bioavailability.

This specific arrangement of functional groups allows for various interactions with biological molecules, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O |

| Molecular Weight | 304.39 g/mol |

| Key Functional Groups | Cyano (C≡N), Piperidine |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the cyano group is often associated with enhanced biological interactions, making such compounds promising candidates in the development of new antimicrobial agents. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating antiproliferative effects at low micromolar concentrations. The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, influencing various signal transduction pathways.

These interactions can lead to significant biochemical changes within cells, contributing to its observed biological effects .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of this compound against common bacterial strains.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Anticancer Activity Evaluation :

- Objective : To investigate the antiproliferative effects on pancreatic cancer cell lines.

- Methodology : MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values ranged from 17 nM to 130 nM across different cancer cell lines, demonstrating potent anticancer activity .

Propriétés

IUPAC Name |

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZKTMRJGUSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642678 | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-05-6 | |

| Record name | 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.